molecular formula C15H16O3 B12539385 Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl- CAS No. 835613-66-6

Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-

Cat. No.: B12539385
CAS No.: 835613-66-6
M. Wt: 244.28 g/mol
InChI Key: KEDWYTINCGFICK-UHFFFAOYSA-N
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Description

The compound "Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-" is a bicyclic heterocyclic molecule featuring a fused furo-oxepinone core. Its structure comprises a seven-membered oxepin ring fused with a five-membered furan ring, partially saturated at positions 3, 6, 7, and 6.

Properties

CAS No.

835613-66-6

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

2-methyl-2-phenyl-3,6,7,8-tetrahydrofuro[3,2-c]oxepin-4-one

InChI

InChI=1S/C15H16O3/c1-15(11-6-3-2-4-7-11)10-12-13(18-15)8-5-9-17-14(12)16/h2-4,6-7H,5,8-10H2,1H3

InChI Key

KEDWYTINCGFICK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)CCCOC2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl- typically involves multi-step procedures. One common method includes the bromination of chalcone analogs derived from dehydroacetic acid . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds similar to Furo[3,2-c]oxepin-4(2H)-one exhibit a range of pharmacological properties. Notably:

  • Anti-Cancer Activity : Compounds within the oxepin family have demonstrated anti-breast cancer properties. For instance, derivatives of oxepines have been synthesized and evaluated for their efficacy against cancer cell lines .
  • Anti-Inflammatory Effects : A series of tricyclic compounds fused with oxepin frameworks have shown potent anti-inflammatory activity. One notable compound demonstrated an effective dose (ED50) against carrageenan-induced paw edema in rats .
  • Neurological Applications : The unique structure of Furo[3,2-c]oxepin-4(2H)-one may also provide neuroprotective effects. Research into similar compounds suggests potential for treating neurodegenerative diseases by modulating neurotransmitter systems .
  • Anti-Cancer Research : A study conducted on synthesized oxepine derivatives revealed significant cytotoxicity against breast cancer cell lines. The most effective compound exhibited an IC50 value indicating strong anti-tumor activity.
  • Inflammation Models : In vivo studies on anti-inflammatory properties showed that certain derivatives could reduce inflammatory markers significantly in animal models.

These case studies illustrate the compound's potential as a candidate for further development in therapeutic applications.

Mechanism of Action

The mechanism of action of Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown its potential to interact with enzymes like EGFR tyrosine kinase and Cyclooxygenase-2 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous furo[3,2-c]oxepin-4(2H)-one derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-

  • Substituents :
    • Position 2: Two phenyl groups (diphenyl).
    • Position 6: Ethyl group.
  • Molecular Formula : C22H22O3 (molar mass: 334.41 g/mol) .
  • Key Differences :
    • The diphenyl substitution at position 2 enhances aromatic interactions and steric bulk compared to the target compound’s methyl-phenyl combination.
    • The ethyl group at position 6 increases hydrophobicity relative to the target’s unmodified position 6.
  • Synthesis : Likely involves Suzuki-Miyaura cross-coupling (analogous to ) or cyclization reactions .

Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-phenyl-

  • Substituents: Position 2: Single phenyl group. Position 2: No methyl group.
  • Key Differences :
    • The absence of a methyl group reduces steric hindrance at position 2 compared to the target compound.
    • Simplified substitution may improve synthetic accessibility but reduce lipophilicity.
  • Availability : 1 supplier, similar to the target compound .

Furo[3,2-c]pyridine Derivatives (Non-Oxepinone Analogs)

  • Examples : Compounds 12–14 from (e.g., 5-(4-(Furo[3,2-c]pyridin-4-yloxy)-2-methylphenyl)-4-methylpyridazin-3(2H)-one).
  • Structural Differences: Replace the oxepinone ring with pyridine or pyridazinone moieties. Retain furo[3,2-c] fused systems but lack the ketone functionality of the oxepinone core.
  • Synthesis : Utilizes Suzuki-Miyaura coupling, THP-protection/deprotection, and lithium-halogen exchange .

Substituent Impact on Properties

  • Lipophilicity : Ethyl and phenyl groups (e.g., in the 6-ethyl-diphenyl analog) increase logP values compared to methyl-phenyl substituents.
  • Steric Effects : Diphenyl substitution may hinder rotational freedom and intermolecular interactions.

Research Implications and Gaps

  • Biological Activity : While highlights dopamine D1 receptor agonism in furopyridine analogs, the target compound’s pharmacological profile remains unexplored.
  • Characterization : Detailed NMR and mass spectrometry data (as in ) are lacking for the target compound, limiting comparative analysis.

Biological Activity

Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Furo[3,2-c]oxepin compounds are characterized by a unique fused ring system that includes a furan and an oxepin ring. The specific structure of 3,6,7,8-tetrahydro-2-methyl-2-phenyl- contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. It may function as an inhibitor or activator of these targets, leading to various biochemical responses. The exact pathways involved depend on the specific biological context in which the compound is studied.

1. Antimicrobial Activity

Research indicates that derivatives of furo[3,2-c]oxepin exhibit antimicrobial properties. For instance, compounds synthesized from this class have shown promising activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain derivatives demonstrated significant inhibition against Micrococcus luteus and Klebsiella planticola .

2. Anti-inflammatory Effects

Furo[3,2-c]oxepin derivatives have been evaluated for their anti-inflammatory potential. Some studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The inhibition of COX-2 has been particularly noted in related studies on furochromone derivatives .

3. Antioxidant Properties

The antioxidant capacity of furo[3,2-c]oxepin compounds has been investigated through various assays. These compounds are believed to scavenge free radicals effectively, thereby providing protection against oxidative stress .

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of furo[3,2-c]oxepin derivatives against various bacterial strains, compound 5g exhibited excellent activity against Bacillus subtilis and moderate activity against Staphylococcus aureus, showcasing its potential for therapeutic applications .

Case Study 2: Anti-inflammatory Activity
A series of furochromone derivatives were tested for their ability to inhibit COX enzymes. The results indicated that certain modifications to the furochromone structure enhanced their inhibitory effects on COX-2 and lipoxygenases .

Research Findings Summary

Biological Activity Findings References
AntimicrobialEffective against Micrococcus luteus and Klebsiella planticola
Anti-inflammatoryInhibits COX-2 enzyme
AntioxidantScavenges free radicals

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